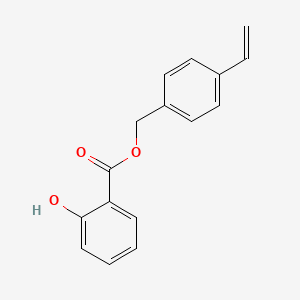
(2-Iodophenyl)methyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodophenyl)methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H9IO2. It is an ester derived from 2-iodophenol and 2-methylprop-2-enoic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodophenyl)methyl 2-methylprop-2-enoate typically involves the esterification of 2-iodophenol with 2-methylprop-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Iodophenyl)methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Phenolic compounds are formed.
Reduction: Alcohol derivatives are produced.
Applications De Recherche Scientifique
(2-Iodophenyl)methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Iodophenyl)methyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2-iodophenol, which can further interact with biological pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromophenyl)methyl 2-methylprop-2-enoate
- (2-Chlorophenyl)methyl 2-methylprop-2-enoate
- (2-Fluorophenyl)methyl 2-methylprop-2-enoate
Uniqueness
(2-Iodophenyl)methyl 2-methylprop-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions and influence its interactions in biological systems.
Propriétés
Numéro CAS |
869303-31-1 |
|---|---|
Formule moléculaire |
C11H11IO2 |
Poids moléculaire |
302.11 g/mol |
Nom IUPAC |
(2-iodophenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H11IO2/c1-8(2)11(13)14-7-9-5-3-4-6-10(9)12/h3-6H,1,7H2,2H3 |
Clé InChI |
JCYONYJAQDSRJM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


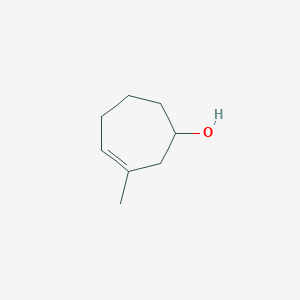
![3,7-Dioxatricyclo[4.2.0.0~2,4~]octane](/img/structure/B14196727.png)
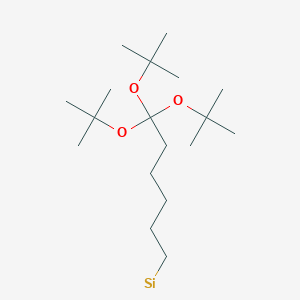
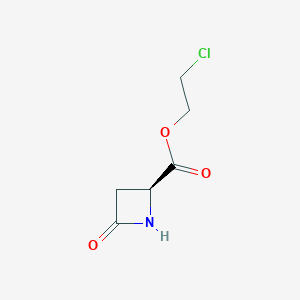
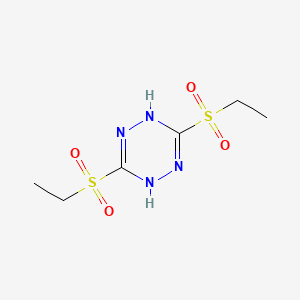

![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14196763.png)
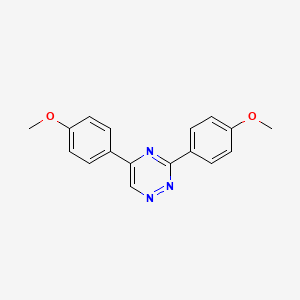

![Morpholine, 4-[1-(phenylethynyl)cycloheptyl]-](/img/structure/B14196787.png)

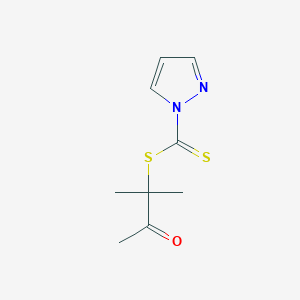
![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)
